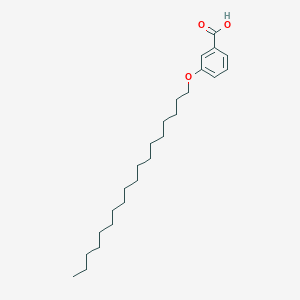
tripentylplumbyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tripentylplumbyl acetate is an organometallic compound with the chemical formula C17H36O2Pb. It is a rare and unique chemical, often used in early discovery research. The compound is characterized by its lead (Pb) center bonded to three pentyl groups and an acetate group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tripentylplumbyl acetate typically involves the reaction of lead(II) acetate with pentyl halides under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The general reaction scheme is as follows:
[ \text{Pb(OAc)2} + 3 \text{C_5H{11}X} \rightarrow \text{Pb(C_5H_{11})_3OAc} + 2 \text{HX} ]
where ( \text{X} ) represents a halide such as chlorine or bromine.
Industrial Production Methods
Industrial production of this compound is not well-documented due to its specialized use in research. the process would likely involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield.
化学反应分析
Types of Reactions
Tripentylplumbyl acetate can undergo various chemical reactions, including:
Oxidation: The lead center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form lead(0) or lead(I) species.
Substitution: The acetate group can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using strong nucleophiles like sodium alkoxides.
Major Products Formed
Oxidation: Lead oxides and pentyl acetate.
Reduction: Lead metal and pentyl alcohol.
Substitution: Various lead alkoxides and pentyl acetate derivatives.
科学研究应用
Tripentylplumbyl acetate is primarily used in scientific research due to its unique properties. Some applications include:
Chemistry: Used as a precursor in the synthesis of other organolead compounds.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving heavy metal toxicity.
Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of lead.
Industry: Utilized in the development of specialized materials and catalysts.
作用机制
The mechanism of action of tripentylplumbyl acetate involves its interaction with molecular targets through its lead center. The lead atom can form coordination complexes with various ligands, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes makes it a valuable tool in research.
相似化合物的比较
Similar Compounds
Triphenylplumbyl acetate: Similar structure but with phenyl groups instead of pentyl groups.
Tributylplumbyl acetate: Contains butyl groups instead of pentyl groups.
Trimethylplumbyl acetate: Contains methyl groups instead of pentyl groups.
Uniqueness
Tripentylplumbyl acetate is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with other molecules. This makes it distinct from its shorter-chain analogs and valuable for specific research applications.
属性
CAS 编号 |
20301-50-2 |
|---|---|
分子式 |
C17H36O2Pb |
分子量 |
480 g/mol |
IUPAC 名称 |
tripentylplumbyl acetate |
InChI |
InChI=1S/3C5H11.C2H4O2.Pb/c3*1-3-5-4-2;1-2(3)4;/h3*1,3-5H2,2H3;1H3,(H,3,4);/q;;;;+1/p-1 |
InChI 键 |
LOVXKTDPMABEFA-UHFFFAOYSA-M |
规范 SMILES |
CCCCC[Pb](CCCCC)(CCCCC)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3Z)-1-benzyl-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11967352.png)


![Diethyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967367.png)
![3-[(5E)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11967375.png)
![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967392.png)

![(5E)-5-(4-methoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11967395.png)



![5-phenyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11967416.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-furohydrazide](/img/structure/B11967425.png)
